3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-15-17-14-23(18-6-2-1-3-7-18)21-20(17)16-5-4-8-19(13-16)28(25,26)22-9-11-27-12-10-22/h1-8,13-15H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQVSGLQXKBHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Morpholine Addition: The morpholine ring is added through a nucleophilic substitution reaction.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carboxylic acid.
Reduction: 3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory : Compounds containing the pyrazole moiety have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer : Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells .
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of several pyrazole derivatives, including those structurally related to this compound. The results indicated substantial growth inhibition in MCF-7 cells with IC50 values as low as 0.39 µM .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The results showed that certain derivatives could significantly reduce inflammation markers in vitro, suggesting their utility in developing anti-inflammatory drugs .
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Anticancer | 0.39 |
| Compound B | Structure B | Anti-inflammatory | 12.5 |
| This compound | Structure C | Anticancer, Anti-inflammatory | TBD |
Mechanism of Action
The mechanism of action of 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and morpholine groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde with structurally related pyrazole-4-carbaldehyde derivatives, focusing on substituent effects, synthetic routes, biological activities, and physicochemical properties.
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (e.g., NO₂, SO₂-morpholine): Nitro and sulfonyl groups increase electrophilicity, facilitating nucleophilic additions (e.g., reductions with NaBH4 ) or cyclizations (e.g., thiazole formation ). The morpholine-sulfonyl group’s polar nature may improve water solubility compared to nitro or methoxy analogs . Electron-Donating Groups (e.g., OCH₃): Methoxy derivatives exhibit reduced reactivity in electrophilic substitutions but may enhance membrane permeability due to lipophilicity . Bulkier Substituents (e.g., coumarin, benzofuran): These moieties often confer fluorescence or antiproliferative activity but may reduce solubility .
Biological Activity Trends: Coumarin-pyrazole hybrids (e.g., 5m) demonstrate significant anticancer activity, attributed to intercalation or enzyme inhibition . Fluorophenyl derivatives are structurally validated but require further biological profiling .
Synthetic Accessibility :
- The morpholine-sulfonyl group may require post-formylation sulfonation or direct incorporation via a sulfonamide coupling step, contrasting with simpler substituents like methoxy or nitro groups, which are introduced during initial condensation .
Physicochemical Properties :
- Predicted solubility for the morpholine-sulfonyl derivative is higher than that of methoxy (logP ~2.8) or nitro analogs, based on similar sulfonamide-containing compounds .
- Melting points and crystallinity may vary due to the morpholine ring’s conformational flexibility compared to rigid coumarin or benzofuran systems .
Biological Activity
3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as NS-05807, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The specific compound NS-05807 has been evaluated for its efficacy against various pathogens. Notably:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain pyrazole derivatives demonstrate MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.
Anticancer Activity
The anticancer potential of NS-05807 has been explored in various studies:
- Cell Line Studies : In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, one derivative showed an IC50 value of 0.39 µM against NCI-H460 cells .
- Mechanisms : The anticancer effects are believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, including CDK inhibition and modulation of apoptosis-related proteins .
Case Studies and Research Findings
Several studies have reported on the biological activities of pyrazole derivatives, including NS-05807:
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
- Synergistic Effects :
Comparative Table of Biological Activities
| Activity Type | Compound | MIC (µg/mL) | IC50 (µM) | Target Pathogen/Cancer Cell Line |
|---|---|---|---|---|
| Antimicrobial | NS-05807 | 0.22 | - | Staphylococcus aureus |
| Anticancer | NS-05807 | - | 0.39 | NCI-H460 (lung cancer) |
| Cytotoxicity | NS-05807 | - | >10 | Human fibroblasts |
Q & A
Q. What are the established synthetic routes for 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Preparation of the pyrazole core via condensation reactions, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at position 4 of the pyrazole ring .
- Step 2 : Functionalization of the phenyl ring at position 3 with morpholine-4-sulfonyl groups using sulfonation reagents (e.g., chlorosulfonic acid) followed by nucleophilic substitution with morpholine .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, such as over-sulfonation or aldehyde oxidation.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR Spectroscopy : The aldehyde proton at position 4 appears as a singlet near δ 10.0 ppm in -NMR. The morpholine-sulfonyl group can be identified via -NMR signals for sulfonyl (δ ~110-120 ppm) and morpholine carbons (δ ~45-70 ppm) .
- X-ray Crystallography : Resolve bond lengths and angles, particularly the planarity of the pyrazole ring and the orientation of the sulfonyl-morpholine substituent .
Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays, leveraging the aldehyde group’s potential as a reactive site .
Advanced Research Questions
Q. How can synthetic yields be improved for the sulfonation step in the presence of the aldehyde group?
- Methodology :
- Use protective groups (e.g., acetal protection for the aldehyde) during sulfonation to prevent side reactions .
- Employ low-temperature sulfonation (-10°C to 0°C) to control reaction kinetics .
- Data Analysis : Monitor reaction progress via TLC or HPLC to identify intermediate stability issues .
Q. How should researchers address contradictions in biological activity data across structurally similar pyrazole derivatives?
- Case Study : If anti-inflammatory activity varies between derivatives, perform:
- Validation : Validate hypotheses with in vitro assays (e.g., COX-2 inhibition ELISA) .
Q. What strategies are effective for modifying the morpholine-sulfonyl group to enhance pharmacokinetic properties?
- Approaches :
- Analytical Tools : Use logP measurements and PAMPA assays to evaluate permeability changes .
Methodological Recommendations
- Synthetic Optimization : Use DOE (Design of Experiments) to optimize reaction parameters for scalability .
- Bioassay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results across multiple cell lines .
- Data Reproducibility : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR prediction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
